molecular formula C19H14N2O3 B2431853 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1105205-64-8

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2431853
CAS No.: 1105205-64-8
M. Wt: 318.332
InChI Key: QVVFPPDOCWZCFI-UHFFFAOYSA-N
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Description

“N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide” is a compound that belongs to the isoxazole family . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It is of immense importance due to its wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

Isoxazole derivatives have been used as adaptable building blocks in the synthesis of anticancer agents . For example, resorcinyl 4,5-diarylisoxazole amides were developed as a potent heat shock protein (HSP90) inhibitor .

Scientific Research Applications

Metabolism and Disposition Studies

The study of the metabolism and disposition of benzofuran compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) provides insights into their pharmacokinetics. SB-649868, a novel orexin receptor antagonist, undergoes extensive metabolism, with the benzofuran ring being a major site of oxidation. This research is crucial for understanding the pharmacokinetic profile and safety of such compounds (Renzulli et al., 2011).

Antimicrobial Applications

Benzofuran derivatives exhibit promising antimicrobial properties. For instance, a series of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives demonstrated significant antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. These findings highlight the potential of benzofuran derivatives as leads for developing new antimicrobial agents (Idrees et al., 2020).

Antiviral and Anti-Influenza Applications

Novel benzamide-based compounds, including benzofuran derivatives, have shown remarkable antiavian influenza virus activity. The synthesis of 5-aminopyrazoles and their fused heterocycles has been explored as a strategy to combat influenza A virus (subtype H5N1), showcasing the therapeutic potential of these compounds in antiviral research (Hebishy et al., 2020).

Supramolecular Chemistry and Material Science

Benzamide derivatives also find applications in supramolecular chemistry and material science. For instance, N-(thiazol-2-yl) benzamide derivatives have been studied for their gelation behavior, elucidating the role of methyl functionality and non-covalent interactions in gelation. Such research contributes to the development of new materials with potential applications in drug delivery and tissue engineering (Yadav & Ballabh, 2020).

Mechanism of Action

The mechanism of action of isoxazole derivatives is diverse and depends on the specific derivative. For example, some isoxazole derivatives have been found to inhibit COX-1, which is considered a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This will provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(13-6-2-1-3-7-13)20-12-15-11-18(24-21-15)17-10-14-8-4-5-9-16(14)23-17/h1-11H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVFPPDOCWZCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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